2-amino-3-benzoyl-N-(2,3-dimethylphenyl)indolizine-1-carboxamide
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Overview
Description
2-amino-3-benzoyl-N-(2,3-dimethylphenyl)indolizine-1-carboxamide is a complex organic compound known for its unique structural features and diverse applications in scientific research This compound belongs to the indolizine family, which is characterized by a fused bicyclic structure containing a pyrrole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-benzoyl-N-(2,3-dimethylphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indolizine core, followed by functionalization to introduce the amino, benzoyl, and carboxamide groups.
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Indolizine Core Formation: : The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and a suitable nucleophile. For example, a pyridine derivative can react with an alkyne in the presence of a palladium catalyst to form the indolizine ring system.
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Functional Group Introduction: : The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine. The benzoyl group can be added via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst. The carboxamide group can be introduced through an amidation reaction using a suitable amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-benzoyl-N-(2,3-dimethylphenyl)indolizine-1-carboxamide can undergo various types of chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
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Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.
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Substitution: : Nucleophilic or electrophilic substitution reactions can be used to replace specific functional groups with others, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzoyl chloride with aluminum chloride as a catalyst for Friedel-Crafts acylation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
2-amino-3-benzoyl-N-(2,3-dimethylphenyl)indolizine-1-carboxamide has a wide range of applications in scientific research:
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Chemistry: : Used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
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Biology: : Investigated for its potential as a bioactive molecule. Studies have shown that indolizine derivatives can exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer properties.
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Medicine: : Explored for its potential therapeutic applications. The compound’s ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and viral infections.
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Industry: : Utilized in the development of new materials with specific properties. Its structural features can be exploited to create polymers, dyes, and other materials with desirable characteristics.
Mechanism of Action
The mechanism of action of 2-amino-3-benzoyl-N-(2,3-dimethylphenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
2-amino-3-benzoyl-N-(2,3-dimethylphenyl)indolizine-1-carboxamide can be compared with other indolizine derivatives and compounds with similar functional groups:
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Similar Compounds
- 2-amino-3-benzoylindolizine-1-carboxamide
- 2-amino-3-benzoyl-N-phenylindolizine-1-carboxamide
- 2-amino-3-benzoyl-N-(2,3-dimethylphenyl)pyrrole-1-carboxamide
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Uniqueness
- The presence of the 2,3-dimethylphenyl group provides steric hindrance, which can influence the compound’s reactivity and interaction with biological targets.
- The combination of the amino, benzoyl, and carboxamide groups in the indolizine framework offers a unique set of chemical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-amino-3-benzoyl-N-(2,3-dimethylphenyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-15-9-8-12-18(16(15)2)26-24(29)20-19-13-6-7-14-27(19)22(21(20)25)23(28)17-10-4-3-5-11-17/h3-14H,25H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVACBNTYJQTKQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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